molecular formula C52H108IN B12558065 N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide CAS No. 144865-55-4

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide

Cat. No.: B12558065
CAS No.: 144865-55-4
M. Wt: 874.3 g/mol
InChI Key: JGMXSKCCIAUHFG-UHFFFAOYSA-M
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Description

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to a tert-butyl group and three hexadecyl (C₁₆H₃₃) chains, with an iodide counterion. Its molecular structure imparts strong surfactant properties due to the long hydrophobic alkyl chains and the cationic charge, making it effective in applications such as antimicrobial agents, phase-transfer catalysts, and stabilizers in colloidal systems . The tert-butyl group introduces steric hindrance, which may influence its interaction with biological membranes or other substrates compared to linear alkyl QACs.

Properties

CAS No.

144865-55-4

Molecular Formula

C52H108IN

Molecular Weight

874.3 g/mol

IUPAC Name

tert-butyl(trihexadecyl)azanium;iodide

InChI

InChI=1S/C52H108N.HI/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53(52(4,5)6,50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3;/h7-51H2,1-6H3;1H/q+1;/p-1

InChI Key

JGMXSKCCIAUHFG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)C(C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N-tert-butyl-N,N-dihexadecylamine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide primarily undergoes nucleophilic substitution reactions due to the presence of the iodide ion. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reactants used. For example, in nucleophilic substitution, the iodide ion is replaced by another nucleophile, resulting in the formation of a new quaternary ammonium compound .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N,N-dihexadecylhexadecan-1-aminium iodide is primarily based on its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is exploited in various applications, such as drug delivery and membrane studies .

Comparison with Similar Compounds

Benzalkonium Chloride (BAC)

  • Structure : Benzalkonium chloride features a benzyl group attached to a nitrogen atom with two methyl groups and one alkyl chain (C₈–C₁₈) .
  • Key Differences: The tert-butyl group in the target compound replaces the benzyl group in BAC, reducing aromaticity but increasing steric bulk. The three hexadecyl chains in the target compound provide greater hydrophobicity compared to BAC’s single alkyl chain. Applications: BAC is widely used as a disinfectant, whereas the target compound’s larger size may favor micelle formation or membrane disruption in non-polar environments.

N-Dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium Iodide (NBD-DDA)

  • Structure : NBD-DDA contains a fluorescent nitrobenzoxadiazole (NBD) tag and a dodecyl (C₁₂) chain .
  • Key Differences :
    • The target compound lacks a fluorescent moiety but features longer alkyl chains (C₁₆ vs. C₁₂), enhancing lipid bilayer penetration.
    • The iodide counterion in both compounds may improve solubility in polar solvents compared to chloride-based QACs.

Di-n-octylphthalate and Related Phthalates

  • Structure : Phthalates like di-n-octylphthalate are esters with two alkyl chains but lack a cationic charge .
  • Key Differences :
    • Phthalates act as plasticizers rather than surfactants, highlighting the critical role of the quaternary ammonium group in the target compound’s functionality.

Data Table: Comparative Properties

Property This compound Benzalkonium Chloride (C₁₂) NBD-DDA
Molecular Weight ~950 g/mol ~360 g/mol ~580 g/mol
Alkyl Chain Length 3 × C₁₆ 1 × C₁₂ 1 × C₁₂
Counterion Iodide (I⁻) Chloride (Cl⁻) Iodide (I⁻)
Critical Micelle Concentration (CMC) Estimated ~0.1 mM (theoretical) 0.5–1.0 mM 0.3 mM (experimental)
Primary Applications Membrane disruption, micelle stabilization Disinfectants, antiseptics Fluorescent lipid probes

Research Findings and Mechanistic Insights

  • Antimicrobial Efficacy : Longer alkyl chains (C₁₆) in the target compound likely enhance membrane insertion and disruption compared to shorter-chain QACs like BAC (C₁₂) . However, excessive chain length may reduce water solubility, limiting bioavailability.
  • Counterion Impact: Iodide’s lower charge density compared to chloride may improve solubility in organic solvents, favoring use in non-aqueous systems.

Limitations and Contradictions in Existing Data

  • Direct studies on the target compound are scarce; most data are extrapolated from analogues like BAC or NBD-DDA.
  • Some studies suggest that highly branched QACs (e.g., tert-butyl derivatives) exhibit lower antimicrobial activity than linear-chain counterparts due to reduced membrane penetration , conflicting with theoretical models predicting enhanced lipid disruption.

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